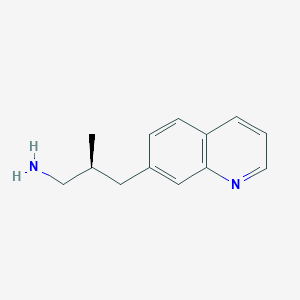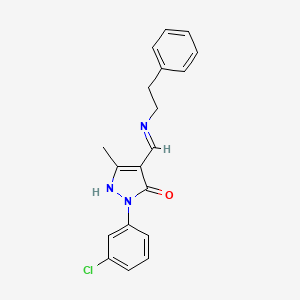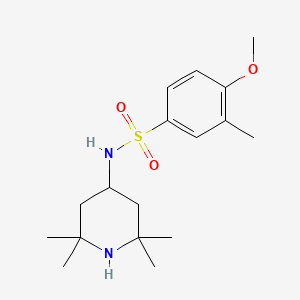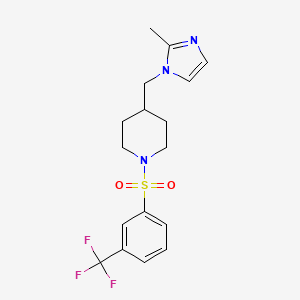![molecular formula C20H19Cl2N5O3 B2369693 N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 1795409-06-1](/img/structure/B2369693.png)
N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyclopropyl group, a pyridine ring, a 1,2,4-triazole ring, and a 2,4-dichlorophenoxy group. These groups are common in many pharmaceuticals and agrochemicals due to their diverse chemical and biological properties .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of nitrogen in the pyridine and 1,2,4-triazole rings can participate in hydrogen bonding, which can affect its solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of a pyridine ring could make the compound more polar and increase its solubility in water .Scientific Research Applications
Synthesis and Structural Studies
- The compound is involved in the synthesis of diverse heterocyclic structures, particularly focusing on 1,2,4-triazoles. These structures have significant pharmacological potential and are widely studied for their various biological activities (Karpina et al., 2019).
- Structural studies of related compounds, including X-ray diffraction techniques and NMR spectroscopy, have been conducted to understand the molecular configuration and potential applications in various fields such as medicinal chemistry (Şahin et al., 2014).
Antimicrobial Activity
- The antimicrobial properties of similar compounds are a key area of research. These compounds have been evaluated for their antibacterial and antifungal activities, making them potential candidates for drug development in combating various microbial infections (Mahyavanshi et al., 2017).
Potential in Cancer Research
- Some derivatives of this compound exhibit significant anticancer effects. Modifications of these compounds have led to variations with potent antiproliferative activities and reduced toxicity, making them promising agents in cancer therapy (Wang et al., 2015).
Antiallergic Applications
- Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the compound , has shown promising results in the development of novel antiallergic compounds. These studies are crucial in the search for more effective treatments for allergic reactions (Menciu et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O3/c21-14-3-6-17(16(22)10-14)30-12-18(28)24-8-9-26-20(29)27(15-4-5-15)19(25-26)13-2-1-7-23-11-13/h1-3,6-7,10-11,15H,4-5,8-9,12H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZAXJKUYSRADO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2369613.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)

![5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2369619.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2369623.png)



![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

